molecular formula C9H12NOPS B14650498 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile CAS No. 51090-42-7

2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile

Cat. No.: B14650498
CAS No.: 51090-42-7
M. Wt: 213.24 g/mol
InChI Key: VEIOHJUTFJPSLH-UHFFFAOYSA-N
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Description

2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile is an organic compound with the molecular formula C10H12NO2PS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phosphoryl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile typically involves the reaction of thiophene derivatives with phosphorylating agents. One common method is the condensation reaction between thiophene-2-carbaldehyde and ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile involves its interaction with molecular targets through its functional groups. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, while the thiophene ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile.

    Thiophene-2-phosphonic acid: Another thiophene derivative with a phosphoryl group.

    2-(Thiophen-2-yl)acetonitrile: A related compound with a nitrile group attached to the thiophene ring.

Uniqueness

This compound is unique due to the presence of both a phosphoryl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

CAS No.

51090-42-7

Molecular Formula

C9H12NOPS

Molecular Weight

213.24 g/mol

IUPAC Name

2-[ethyl(thiophen-2-yl)phosphoryl]propanenitrile

InChI

InChI=1S/C9H12NOPS/c1-3-12(11,8(2)7-10)9-5-4-6-13-9/h4-6,8H,3H2,1-2H3

InChI Key

VEIOHJUTFJPSLH-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C1=CC=CS1)C(C)C#N

Origin of Product

United States

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